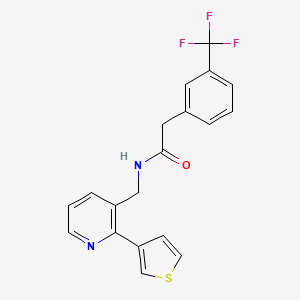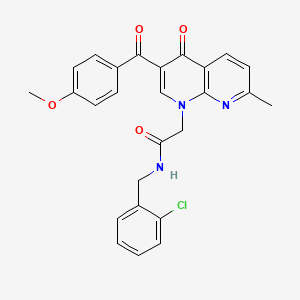
N-(2-氯苄基)-2-(3-(4-甲氧基苯甲酰基)-7-甲基-4-氧代-1,8-萘啶-1(4H)-基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Crystal and Molecular Structures Analysis
The molecular structure of N-(2-chlorobenzyl)-2-(3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide has not been directly studied in the provided papers. However, insights can be drawn from related compounds. For instance, the crystal structure of N-(5-chloro-2-hydroxy-phenyl)-acetamide shows that it crystallizes in the monoclinic space group and features classical hydrogen bonding and other non-covalent interactions, which contribute to its supramolecular architecture . Similarly, the structure of N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide reveals a planar naphthalene ring with a staggered methoxy substituent and a side chain that aligns the amide and aromatic groups approximately parallel . These structural details highlight the importance of non-covalent interactions in the stability and conformation of such compounds.
Synthesis Analysis
The synthesis of related compounds involves various reactions with aromatic amines, leading to the formation of acylamino-arylamino-naphthoquinones or angular heterocyclic compounds, depending on the substituents used . The synthesis of antineoplastic agents based on the "2-phenylnaphthalene-type" structural pattern also involves the use of chloro and phenoxy substituents, which are relevant to the compound . These methods suggest possible synthetic routes that could be adapted for the synthesis of N-(2-chlorobenzyl)-2-(3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide.
Chemical Reactions Analysis
The reactivity of similar compounds can provide insights into the chemical reactions that N-(2-chlorobenzyl)-2-(3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide might undergo. For example, the reaction of N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide with aromatic amines suggests that the chloro and acetamide groups are reactive sites that could participate in further chemical transformations . Additionally, the synthesis of antineoplastic agents indicates that chloro and phenoxy substituents can be involved in reactions leading to compounds with biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from related structures. The melting points, elemental analysis, and hydrogen bonding patterns contribute to the physical properties of these compounds . The presence of chloro, methoxy, and acetamide groups is likely to influence the solubility, acidity, and overall reactivity of the compound. The crystallographic analysis of N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide provides information on the conformation and potential steric effects that could affect the physical properties of similar molecules .
科学研究应用
抗菌剂
N-(2-氯苄基)-2-(3-(4-甲氧基苯甲酰基)-7-甲基-4-氧代-1,8-萘啶-1(4H)-基)乙酰胺及其衍生物已被研究其作为抗菌剂的潜力。在一项研究中,合成了该化合物的衍生物,发现其表现出显着的抗菌活性 (Ramalingam, Ramesh, & Sreenivasulu, 2019)。
抗微生物活性
设计该化合物的新的衍生物已导致研究其抗微生物活性。这样的衍生物之一,在经历特定的化学反应后,表现出有希望的抗微生物特性 (Watpade & Toche, 2017)。
DNA 相互作用研究
该化合物的衍生物与 DNA 的相互作用一直是研究的主题。涉及某些衍生物的微波增强合成研究揭示了它们与 DNA 结合的见解,表明在分子生物学中的潜在应用 (Naik, Naik, Raghavendra, & Naik, 2006)。
化学传感器
N-(2-氯苄基)-2-(3-(4-甲氧基苯甲酰基)-7-甲基-4-氧代-1,8-萘啶-1(4H)-基)乙酰胺的某些衍生物已被开发为化学传感器。一项研究证明了基于该衍生物合成一种新型化合物,该化合物可作为检测特定金属离子的荧光化学传感器 (Yao, Huang, Guo, & Xie, 2018)。
抗炎活性
还对具有潜在抗炎活性的衍生物的合成进行了研究。一项研究合成了新型衍生物并测试了它们的抗炎特性,在某些化合物中发现了显着的结果 (Sunder & Maleraju, 2013)。
属性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O4/c1-16-7-12-20-25(33)21(24(32)17-8-10-19(34-2)11-9-17)14-30(26(20)29-16)15-23(31)28-13-18-5-3-4-6-22(18)27/h3-12,14H,13,15H2,1-2H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRJUJYSAQGETJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NCC3=CC=CC=C3Cl)C(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

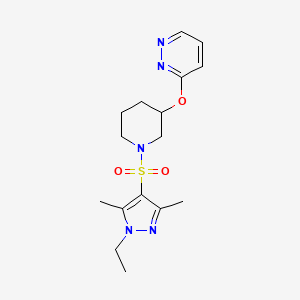
![N-(4-fluorobenzo[d]thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2503794.png)
![2-[(1-Cyclopropanecarbonylpiperidin-4-yl)methoxy]-3-methylpyridine](/img/structure/B2503797.png)
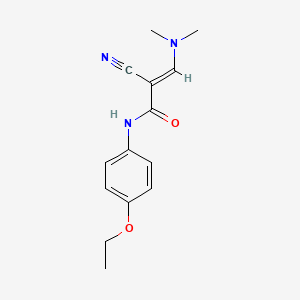
![Benzyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2503799.png)
![3-(acetylamino)-4,5-bis(acetyloxy)-6-[(acetyloxy)methyl]tetrahydro-2H-pyran-2-yl 3-[2-oxo-1,3-benzothiazol-3(2H)-yl]propanoate](/img/structure/B2503800.png)
![Tert-butyl 4-[2-(1,3-benzodioxol-5-yl)-2-hydroxyethyl]piperazine-1-carboxylate](/img/structure/B2503802.png)
![Ethyl 3-(4-fluorophenyl)-4-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2503804.png)
![1-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-1-methyl-3-(4-methylphenyl)urea](/img/structure/B2503805.png)
![methyl 2-(2-(4-chlorophenyl)-3-(furan-2-yl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2503808.png)
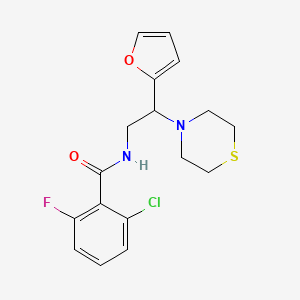
![[4-(4-Methoxyphenyl)-2-phenyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B2503812.png)
![2-{[1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}-N-1-naphthylacetamide](/img/structure/B2503813.png)
